Chemical structure and properties of (3-Isobutoxyphenyl)methanamine hydrochloride
Chemical structure and properties of (3-Isobutoxyphenyl)methanamine hydrochloride
An In-depth Technical Guide to (3-Isobutoxyphenyl)methanamine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Isobutoxyphenyl)methanamine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights. Due to the limited specific literature on the 3-isobutoxy isomer, this guide also draws upon data from its structural isomer, (4-isobutoxyphenyl)methanamine hydrochloride, to provide a broader context, with all such instances clearly noted.
Introduction and Chemical Identity
(3-Isobutoxyphenyl)methanamine hydrochloride is a primary amine salt with a distinct substitution pattern on the phenyl ring. The presence of the isobutoxy group at the meta-position influences its electronic and steric properties, which in turn can dictate its reactivity and biological activity. This guide aims to consolidate the known information and provide a reliable reference for laboratory use.
Chemical Structure:
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IUPAC Name: (3-(2-methylpropoxy)phenyl)methanamine hydrochloride
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Synonyms: 3-Isobutoxybenzylamine hydrochloride
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CAS Number: 37806-39-6 (Note: This CAS number is listed by some suppliers but lacks extensive corroboration in broader chemical databases)[1]
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Molecular Formula: C₁₁H₁₈ClNO
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Molecular Weight: 215.72 g/mol
Physicochemical Properties
Detailed experimental data for (3-Isobutoxyphenyl)methanamine hydrochloride is not widely available in the literature. The following table includes predicted properties and, for comparison, experimental data for the isomeric (4-Isobutoxyphenyl)methanamine hydrochloride.
| Property | (3-Isobutoxyphenyl)methanamine hydrochloride (Predicted/Inferred) | (4-Isobutoxyphenyl)methanamine hydrochloride (Experimental Data) |
| Appearance | White to off-white solid (predicted) | Not specified |
| Molecular Weight | 215.72 g/mol | 215.72 g/mol [2] |
| Molecular Formula | C₁₁H₁₈ClNO | C₁₁H₁₈ClNO[2] |
| Melting Point | Data not available | Not specified |
| Solubility | Predicted to be soluble in water and lower alcohols | Soluble in water[3] |
| pKa | Estimated to be around 9-10 for the ammonium group | Not specified |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-hydroxybenzonitrile:
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Williamson Ether Synthesis: Alkylation of 3-hydroxybenzonitrile with isobutyl bromide to form 3-isobutoxybenzonitrile.
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Reduction of the Nitrile: Reduction of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.
Caption: Proposed synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 3-Isobutoxybenzonitrile
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To a solution of 3-hydroxybenzonitrile (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
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Add isobutyl bromide (1.2 eq.) dropwise to the suspension.
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Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
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After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 3-isobutoxybenzonitrile.
Step 2: Synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride
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Prepare a solution of 3-isobutoxybenzonitrile (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Concentrate the combined filtrates to obtain the crude free base, (3-Isobutoxyphenyl)methanamine.
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Dissolve the crude amine in diethyl ether and cool to 0 °C.
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Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
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Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Isobutoxyphenyl)methanamine hydrochloride.
Spectroscopic and Analytical Characterization
While specific spectra for the 3-isomer are not available, the following are expected ¹H NMR and ¹³C NMR chemical shifts based on the analysis of similar structures.
Predicted ¹H NMR Spectrum (in D₂O)
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δ 7.3-7.5 (m, 1H, Ar-H)
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δ 7.0-7.2 (m, 3H, Ar-H)
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δ 4.1 (s, 2H, -CH₂-NH₃⁺)
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δ 3.8 (d, 2H, -O-CH₂-CH(CH₃)₂)
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δ 2.0-2.2 (m, 1H, -CH(CH₃)₂)
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δ 1.0 (d, 6H, -CH(CH₃)₂)
Predicted ¹³C NMR Spectrum (in D₂O)
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δ 159.0 (Ar-C-O)
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δ 138.0 (Ar-C)
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δ 130.0 (Ar-CH)
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δ 121.0 (Ar-CH)
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δ 116.0 (Ar-CH)
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δ 115.0 (Ar-CH)
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δ 75.0 (-O-CH₂-)
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δ 45.0 (-CH₂-NH₃⁺)
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δ 28.0 (-CH(CH₃)₂)
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δ 19.0 (-CH(CH₃)₂)
Pharmacological and Toxicological Profile
Potential Pharmacological Activity
The pharmacological profile of (3-Isobutoxyphenyl)methanamine hydrochloride has not been explicitly detailed in the public domain. However, the benzylamine scaffold is a common motif in many biologically active compounds. The isobutoxy substituent can modulate lipophilicity and metabolic stability, potentially influencing pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate its specific biological targets and therapeutic potential.
Safety and Handling
Specific toxicology data for (3-Isobutoxyphenyl)methanamine hydrochloride is not available. General precautions for handling amine hydrochlorides should be followed.
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Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]
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Precautionary Measures:
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Wear protective gloves, eye protection, and a lab coat.
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Use in a well-ventilated area or under a fume hood.
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Avoid breathing dust.[4]
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Wash hands thoroughly after handling.
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First Aid Measures:
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If Swallowed: Rinse mouth and seek immediate medical attention.
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If on Skin: Remove contaminated clothing and rinse skin with plenty of water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Conclusion
(3-Isobutoxyphenyl)methanamine hydrochloride is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its chemical identity and predicted properties, along with a theoretical framework for its synthesis and characterization. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. Researchers should exercise caution and adhere to standard laboratory safety protocols when handling this compound.
References
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ChemicalRegister.com. (3-ISOBUTOXYPHENYL)METHANAMINE HYDROCHLORIDE (CAS No. 37806-39-6) Suppliers. [Link]
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PubChem. (4-Isobutoxyphenyl)methanamine. [Link]
